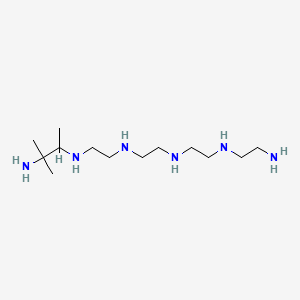
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine can be synthesized through the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the desired polyamine .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylenediamine with formaldehyde and hydrogen cyanide in the presence of a catalyst. The process is optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form lower amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halides and other electrophiles are used under basic or neutral conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Lower amines.
Substitution: Substituted polyamines.
Wissenschaftliche Forschungsanwendungen
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a curing agent for epoxy resins
Wirkmechanismus
The mechanism of action of trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine involves its ability to form stable complexes with metal ions and interact with various molecular targets. The compound’s polyamine structure allows it to bind to nucleic acids, proteins, and other biomolecules, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylene pentamine: Another polyamine with similar properties but shorter chain length.
Hexamethylene diamine: A diamine with a different structure and applications.
Diethylenetriamine: A smaller polyamine with fewer nitrogen atoms.
Uniqueness
Trimethyl-3,6,9,12-tetraazatetradecane-1,14-diamine is unique due to its longer chain length and higher number of nitrogen atoms, which provide enhanced binding capabilities and versatility in various applications compared to its shorter-chain counterparts .
Eigenschaften
CAS-Nummer |
85154-22-9 |
|---|---|
Molekularformel |
C13H34N6 |
Molekulargewicht |
274.45 g/mol |
IUPAC-Name |
3-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-2-methylbutane-2,3-diamine |
InChI |
InChI=1S/C13H34N6/c1-12(13(2,3)15)19-11-10-18-9-8-17-7-6-16-5-4-14/h12,16-19H,4-11,14-15H2,1-3H3 |
InChI-Schlüssel |
KWWCPGKBUVGQAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)N)NCCNCCNCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


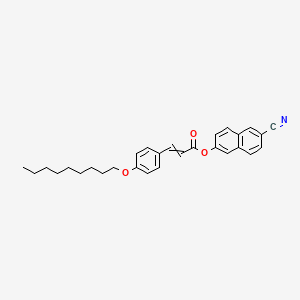

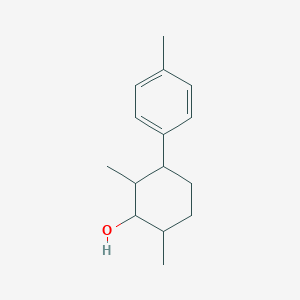
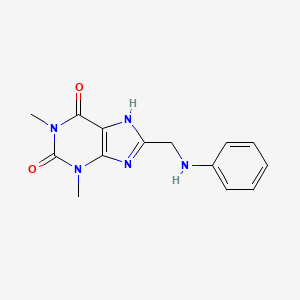

![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)
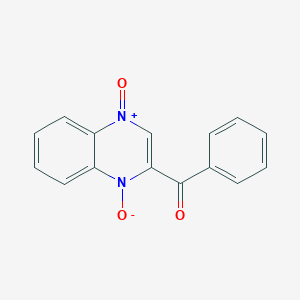
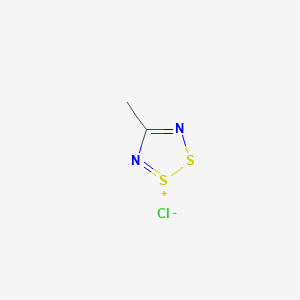
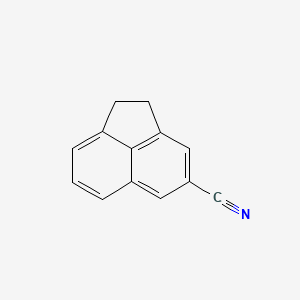
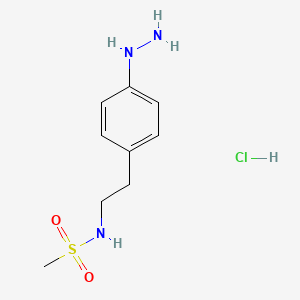
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)
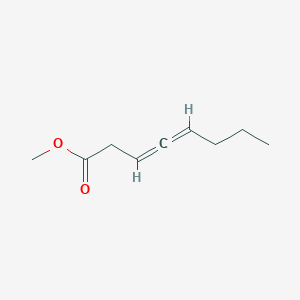
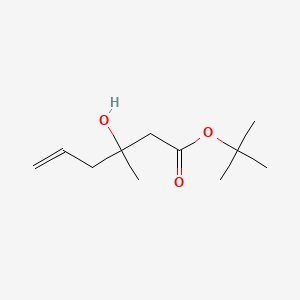
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
